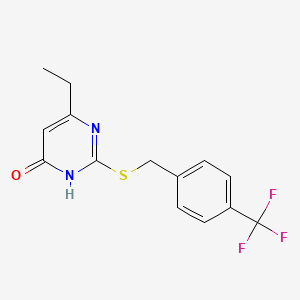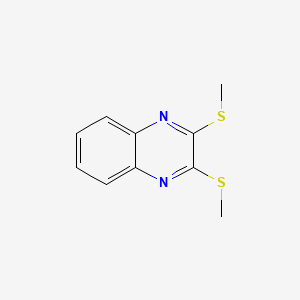
2,3-双(甲硫基)喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(methylsulfanyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines are known for their diverse pharmacological and biological properties .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . A recent study also mentioned the synthesis of 2,3-bis-(selanyl)quinoxalines, which could be related to the synthesis of 2,3-Bis(methylsulfanyl)quinoxaline .Molecular Structure Analysis
The molecular formula of 2,3-Bis(methylsulfanyl)quinoxaline is C10H10N2S2 . It is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .科学研究应用
Bioactive Molecule Design
2,3-Bis(methylsulfanyl)quinoxaline serves as a key scaffold in the design of bioactive molecules. Its structural versatility allows for the creation of compounds with potential therapeutic effects. Researchers have been exploring its use in the development of novel drugs that can interact with biological targets, offering promising avenues for treating various diseases .
Dye and Pigment Production
The compound’s unique chemical properties make it suitable for the synthesis of dyes and pigments. These dyes have applications ranging from textile manufacturing to biological staining techniques, where they aid in the visualization of cellular components under a microscope .
Fluorescent Materials
Due to its ability to emit light upon excitation, 2,3-Bis(methylsulfanyl)quinoxaline is used in the creation of fluorescent materials. These materials are crucial in the development of sensors, imaging agents, and other diagnostic tools in the field of biomedical research .
Electroluminescent Materials
The electroluminescent properties of quinoxaline derivatives make them suitable for use in electronic displays and lighting systems. They contribute to the advancement of energy-efficient OLED technology, which is used in various consumer electronics .
Organic Sensitizers for Solar Cells
Quinoxaline derivatives, including 2,3-Bis(methylsulfanyl)quinoxaline, are utilized as organic sensitizers in solar cells. They play a critical role in the conversion of solar energy into electricity, enhancing the efficiency and performance of photovoltaic devices .
Polymeric Optoelectronic Materials
The compound’s molecular structure is conducive to the development of polymeric optoelectronic materials. These materials have significant implications for the production of flexible electronics, smart windows, and other innovative technologies .
安全和危害
未来方向
Quinoxalines, including its derivatives like 2,3-Bis(methylsulfanyl)quinoxaline, are subjects of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating their potential applications in pharmaceuticals and other fields .
作用机制
Target of Action
Quinoxaline derivatives, such as 2,3-Bis(methylsulfanyl)quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis and reactivity of quinoxaline derivatives have been a subject of extensive research, suggesting that these factors may play a role .
属性
IUPAC Name |
2,3-bis(methylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYNDUYDIEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

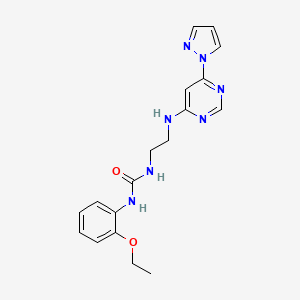

![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
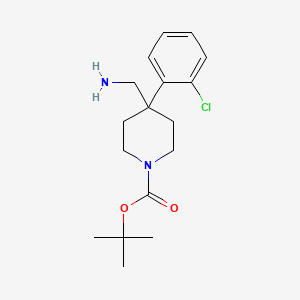
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
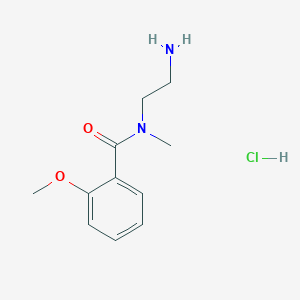
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)


